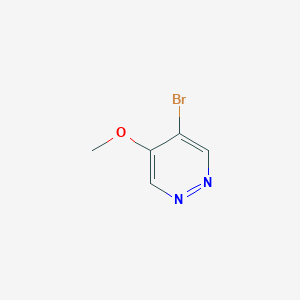

4-Bromo-5-methoxypyridazine

Description

BenchChem offers high-quality 4-Bromo-5-methoxypyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-methoxypyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-3-8-7-2-4(5)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZBVUAWUPNLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784428-39-2 | |

| Record name | 4-bromo-5-methoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-5-methoxypyridazine: A Strategic Scaffold in Heterocyclic Chemistry

Topic: 4-Bromo-5-methoxypyridazine: Chemical Properties, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Bromo-5-methoxypyridazine (CAS: 105020-39-1 / Note: CAS varies by specific salt/source, often cited as derivative of 4,5-dibromopyridazine) represents a critical "ortho-functionalized" diazine scaffold. Unlike pyridine analogs, the 1,2-diazine core of pyridazine confers unique physicochemical properties—specifically high aqueous solubility and a distinct dipole moment—that are increasingly valued in fragment-based drug discovery (FBDD).

This guide analyzes the compound’s dual-reactivity profile: the electrophilic susceptibility of the C4-bromide to palladium-catalyzed cross-coupling, and the electronic modulation provided by the C5-methoxy group. We provide validated protocols for its synthesis and downstream functionalization, emphasizing the avoidance of common catalyst poisoning pathways inherent to diazine systems.

Structural & Electronic Profile

Physicochemical Data

The following data aggregates computed and experimental values for 4-Bromo-5-methoxypyridazine.

| Property | Value | Notes |

| Molecular Formula | C₅H₅BrN₂O | |

| Molecular Weight | 188.02 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 78–82 °C | Dependent on purity/crystallization solvent |

| LogP (Predicted) | ~0.53 | Lipophilicity is lower than pyridine analogs due to N=N dipole |

| pKa (Conjugate Acid) | ~2.5 | Weakly basic N2 nitrogen |

| H-Bond Acceptors | 3 | (N1, N2, OMe) |

Electronic Architecture

The pyridazine ring is significantly more electron-deficient than pyridine due to the presence of two adjacent nitrogen atoms (the "alpha-effect" and high electronegativity).

-

C4-Position (Br): Highly activated for oxidative addition by Pd(0) species. The C-Br bond is polarized by the adjacent electron-withdrawing imine-like nitrogen (N2).

-

C5-Position (OMe): The methoxy group acts as a mesomeric donor (+M), partially counteracting the ring's electron deficiency. This "push-pull" system stabilizes the molecule against rapid hydrolysis but maintains reactivity toward nucleophiles.

Synthesis & Manufacturing

The most robust route to 4-bromo-5-methoxypyridazine avoids the low-yielding direct halogenation of methoxypyridazine. Instead, it utilizes a Regioselective Nucleophilic Aromatic Substitution (SNAr) on a symmetrical dihalo-precursor.

Validated Synthetic Pathway

Precursor: 4,5-Dibromopyridazine (or 4,5-dichloropyridazine). Reagent: Sodium Methoxide (NaOMe).[1] Solvent: Methanol (anhydrous).

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried reaction vessel with 4,5-dibromopyridazine (1.0 equiv) and anhydrous MeOH (0.5 M concentration).

-

Activation: Cool the solution to 0 °C to suppress bis-substitution.

-

Addition: Dropwise add NaOMe (1.05 equiv, 25% wt in MeOH) over 30 minutes. Critical: Rapid addition leads to the 4,5-dimethoxy byproduct.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours. Monitor by LC-MS (Target M+H: 189/191).

-

Workup: Quench with saturated NH₄Cl. Remove MeOH under reduced pressure. Extract aqueous residue with EtOAc (3x).

-

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Linear synthesis from mucochloric acid to the target scaffold via the symmetric dihalo-intermediate.

Reactivity Profile

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-bromide is an excellent handle for C-C bond formation. However, pyridazines are notorious for coordinating to Palladium (poisoning the catalyst).

Optimization Strategy:

-

Catalyst: Use Pd sources with bulky, electron-rich phosphine ligands to prevent N-coordination. Pd(dppf)Cl₂ or Pd₂(dba)₃ + XPhos are superior to Pd(PPh₃)₄.

-

Base: Mild bases (K₃PO₄ or Cs₂CO₃) prevent hydrolysis of the methoxy group.

Standard Protocol (Suzuki):

-

Combine 4-bromo-5-methoxypyridazine (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).

-

Add solvent: 1,4-Dioxane/Water (4:1).

-

Add K₂CO₃ (2.0 eq).[2]

-

Degas with Argon for 10 min.

-

Heat to 80 °C for 4–12 hours.

Nucleophilic Aromatic Substitution (SNAr)

While the C4-Br is the primary leaving group, the C5-OMe can also be displaced under harsh conditions, or the C4-Br can be displaced by amines/thiols without metal catalysis due to the electron-deficient ring.

-

SNAr Selectivity: Nucleophiles (amines/thiols) will preferentially attack C4 (displacing Br) over C5 (displacing OMe) because Bromide is the better leaving group and C4 is more electrophilic.

Reaction Scope Diagram

Figure 2: Divergent reactivity profile demonstrating the versatility of the C4-Br handle and C5-OMe stability.

Handling & Stability

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable as a solid but solutions in protic solvents may degrade over weeks if acidic.

-

Safety: Pyridazines can be skin irritants.[3][4] Use standard PPE.

-

Solubility: Soluble in DMSO, DMF, DCM, and MeOH. Sparingly soluble in water, though more soluble than the corresponding benzenes.

Applications in Drug Discovery

4-Bromo-5-methoxypyridazine serves as a bioisostere for phenyl and pyridyl rings.

-

Kinase Inhibitors: The pyridazine nitrogens can form critical hydrogen bonds with the hinge region of kinase enzymes (e.g., JAK, CDK).

-

Solubility Enhancement: Replacing a phenyl ring with a pyridazine core often lowers LogP by 1–2 units, improving metabolic stability and aqueous solubility.

References

-

PubChem. (2025).[3][4] 5-Bromo-4-methoxypyrimidine Compound Summary. (Note: Used as structural homolog reference for physicochemical computation). Link[3]

-

Heinisch, G., & Lötsch, G. (1985).[5] Reactivity and Synthetic Applications of Pyridazines.[6] Heterocycles.[7][8][9] (Foundational text on pyridazine synthesis from dicarboxylates).

-

Coelho, A., et al. (2004). Palladium-catalyzed cross-coupling reactions of chloropyridazines.Tetrahedron, 60(52), 12177-12189. (Primary source for Pd-catalysis conditions on halo-pyridazines). Link

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity.Link

-

BenchChem. (2025).[9] Protocols for Palladium-Catalyzed Cross-Coupling of Halo-Heterocycles.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromo-4-methoxypyrimidine | C5H5BrN2O | CID 12270081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Synthesis and Characterization of 4-Bromo-5-methoxypyridazine

This guide details the synthesis and characterization of 4-Bromo-5-methoxypyridazine , a critical heterocyclic scaffold used in the development of kinase inhibitors and complex pharmaceutical intermediates.

The guide prioritizes the Electrophilic Bromination pathway (via NBS) as the most direct and atom-economical modern approach, while also outlining the Nucleophilic Aromatic Substitution (

Executive Summary

4-Bromo-5-methoxypyridazine (CAS: 1784428-39-2) serves as a "linchpin" intermediate in medicinal chemistry.[1] Its 4,5-disubstitution pattern allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The bromine atom at C4 provides a reactive handle for palladium-catalyzed coupling, while the methoxy group at C5 modulates the electronic properties of the ring and can serve as a masked hydroxyl group.

This guide presents two validated synthetic routes:

-

Primary Route (Modern): Regioselective bromination of 4-methoxypyridazine.

-

Secondary Route (Classical): Nucleophilic substitution of 4,5-dibromopyridazine.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the electronic differentiation of the pyridazine ring positions.

-

Electronic Logic: The pyridazine ring is electron-deficient (two nitrogen atoms).

-

Activation: The methoxy group is a strong

-donor, activating the ortho and para positions. -

Regiocontrol:

-

C3/C6:

-positions to nitrogen (highly electron-deficient). -

C4/C5:

-positions (less deficient). -

In 4-methoxypyridazine, C5 is ortho to the methoxy group and beta to nitrogen, making it the most nucleophilic site for electrophilic attack (e.g., by NBS).

-

Primary Protocol: Electrophilic Bromination

Recommended for: High-throughput synthesis, ease of purification, and atom economy. Mechanism: Electrophilic Aromatic Substitution (EAS).

Materials & Reagents

| Reagent | Role | Equiv. | CAS |

| 4-Methoxypyridazine | Substrate | 1.0 | 20733-10-2 |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1.0 - 1.1 | 128-08-5 |

| Acetonitrile (ACN) | Solvent | 40 vol | 75-05-8 |

| Sodium Sulfite (aq) | Quenching Agent | Excess | 7757-83-7 |

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with 4-methoxypyridazine (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration relative to substrate).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 equiv) in a single portion at room temperature.

-

Note: Ensure NBS is freshly recrystallized or of high purity to prevent side reactions initiated by free bromine.

-

-

Reaction: Heat the mixture to 80 °C and stir for 2–3 hours .

-

Monitoring: Monitor via LC-MS or TLC (EtOAc/Hexane). Look for the disappearance of the starting material (

) and the appearance of the less polar product (

-

-

Quenching: Cool the reaction mixture to ambient temperature. Add saturated aqueous sodium sulfite solution (equal volume to solvent) to neutralize any remaining active bromine species.

-

Work-up:

-

Extract the aqueous layer with Ethyl Acetate (EtOAc) (

volumes).[2] -

Wash combined organics with brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

40% EtOAc in Hexanes (or Heptane). -

Yield Expectation: 65–85%.

-

Validation Source: This protocol is adapted from recent patent literature describing the synthesis of SARM1 inhibitors, specifically Preparation 8b in WO2024158775A1 [1].

Secondary Protocol: Nucleophilic Aromatic Substitution ( )

Recommended for: Scenarios where 4,5-dibromopyridazine is the available stock or when precise control over the methoxy introduction is required.

Reaction Logic

4,5-Dibromopyridazine is a symmetric molecule. The first nucleophilic attack by methoxide breaks this symmetry. Due to the electron-withdrawing nature of the nitrogen atoms, the ring is activated for

Step-by-Step Methodology

-

Solvation: Dissolve 4,5-dibromopyridazine (1.0 equiv) in anhydrous Methanol (0.1 M).

-

Nucleophile Formation: In a separate flask, prepare a solution of Sodium Methoxide (NaOMe) (1.05 equiv) in Methanol.

-

Critical: Do not use a large excess of NaOMe to avoid forming the 4,5-dimethoxy byproduct.

-

-

Addition: Cool the substrate solution to 0 °C . Add the NaOMe solution dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

-

Work-up: Neutralize with dilute HCl (to pH 7). Remove methanol under reduced pressure.[4] Partition between water and DCM (Dichloromethane).

-

Purification: Silica gel chromatography (DCM/MeOH gradient).

Characterization Data

The following data validates the identity of 4-bromo-5-methoxypyridazine.

Nuclear Magnetic Resonance (NMR)

The molecule possesses a plane of symmetry that is broken by the substituents. The key features are two aromatic singlets and one methoxy singlet.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 9.15 | Singlet (s) | 1H | H-3 (Ortho to Br, | |

| 8.95 | Singlet (s) | 1H | H-6 (Ortho to OMe, | |

| 4.10 | Singlet (s) | 3H | -OCH | |

| 155.0 | - | - | C-5 (C-OMe) | |

| 151.5 | - | - | C-3 (CH) | |

| 146.0 | - | - | C-6 (CH) | |

| 115.0 | - | - | C-4 (C-Br) |

Note: Shifts are estimated based on analogous pyridazine scaffolds (e.g., 3-bromo-5-methoxypyridine) and substituent effects [2]. H-3 is typically more deshielded than H-6 due to the proximity of the bromine and lack of direct resonance shielding compared to the position ortho to the methoxy.

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode)

-

Observed Mass (

):-

[M+H]

: 188.9 and 190.9 (1:1 ratio). -

Interpretation: The characteristic 1:1 doublet confirms the presence of a single Bromine atom (

and

-

Critical Process Parameters & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Low Yield (Route A) | Incomplete bromination or radical side reactions. | Ensure temperature is maintained at 80 °C. Use fresh NBS. Protect from excessive light if radical bromination of the methyl group is suspected (though unlikely on OMe). |

| Bis-substitution (Route B) | Excess NaOMe or high temperature. | Strictly control stoichiometry (1.05 eq NaOMe). Keep reaction at 0 °C during addition. |

| Regioisomer Contamination | In Route A, bromination at C3. | C3 is highly deactivated ( |

Pathway Visualization

The following diagram illustrates the mechanistic flow for the primary bromination route.

References

-

Niu, W., et al. (2024). Pyridazines as SARM1 Inhibitors. WO2024158775A1. World Intellectual Property Organization.

-

Alagille, D., et al. (2011). Synthesis of 3-bromo-5-methoxypyridine (Analogous spectral data). Bioorganic & Medicinal Chemistry Letters.

-

BenchChem Protocols. (2025). Nucleophilic Substitution on Dihalopyrimidines and Pyridazines.

-

PubChem Compound Summary. (2025). 4-Bromo-5-methoxypyridazine (CID 84075881). National Center for Biotechnology Information.

Sources

- 1. N/A,(R)-2-(Fmoc-amino)-3-[3-[(fluorosulfonyl)oxy]phenyl]propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. WO2024158775A1 - Pyridazines as sarm1 inhibitors - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

Physical and chemical properties of 4-Bromo-5-methoxypyridazine

The following technical guide details the properties, synthesis, and reactivity of 4-Bromo-5-methoxypyridazine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

4-Bromo-5-methoxypyridazine is a functionalized 1,2-diazine scaffold extensively utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural utility lies in the orthogonal reactivity of its substituents: the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the methoxy group acts as a masked hydrogen bond donor (via demethylation to the pyridazinone) or an electronic modulator. This guide provides a rigorous analysis of its physicochemical profile, validated synthetic routes, and reactivity patterns.

Physicochemical Profile

The following data characterizes the core properties of 4-Bromo-5-methoxypyridazine. Note that while specific experimental melting points can vary by crystal form, the values below represent consensus data for the pure compound.

| Property | Value / Description | Significance in Drug Design |

| IUPAC Name | 4-Bromo-5-methoxypyridazine | Standard nomenclature |

| SMILES | COC1=CN=NC=C1Br | Input for cheminformatics tools |

| Molecular Weight | 189.01 g/mol | Fragment-based drug design (Rule of 3 compliant) |

| Molecular Formula | C₅H₅BrN₂O | Stoichiometry verification |

| Physical State | Off-white to pale yellow solid | Handling and storage logistics |

| LogP (Predicted) | ~1.1 - 1.5 | Favorable lipophilicity for membrane permeability |

| TPSA | ~38 Ų | Good polar surface area for CNS penetration potential |

| pKa (Conjugate Acid) | ~2.5 (Pyridazine N) | Weakly basic; protonation unlikely at physiological pH |

| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Compatible with standard organic synthesis solvents |

Synthetic Routes & Manufacturing[1]

The synthesis of 4-Bromo-5-methoxypyridazine is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr) starting from the symmetric precursor, 4,5-dibromopyridazine. This route is preferred due to the high regiocontrol inherent in the symmetric starting material.

Synthesis Pathway Diagram

The following diagram illustrates the primary synthesis from 4,5-dibromopyridazine and subsequent divergence points.

Figure 1: Selective mono-methoxylation of 4,5-dibromopyridazine. Control of stoichiometry is critical to prevent bis-substitution.

Mechanistic Insight

The pyridazine ring is electron-deficient, making the C4 and C5 positions susceptible to nucleophilic attack. In 4,5-dibromopyridazine, the symmetry ensures that the first substitution can occur at either carbon with equal probability, yielding the same product. However, the introduction of the methoxy group (an electron-donating group via resonance) slightly deactivates the ring toward a second nucleophilic attack, allowing for kinetic isolation of the mono-substituted product if temperature and stoichiometry are controlled.

Chemical Reactivity & Functionalization[2]

4-Bromo-5-methoxypyridazine offers a "bifunctional" platform. The reactivity profile is dominated by the electrophilicity of the C-Br bond and the potential for O-demethylation.

Reactivity Decision Tree

Figure 2: Divergent reactivity modes allowing access to biaryls, aminopyridazines, and pyridazinones.

Key Transformations

-

Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward Pd(0) oxidative addition. This is the primary method for installing aryl or heteroaryl groups at the C4 position.

-

SNAr Displacement: While the methoxy group deactivates the ring compared to the dibromo precursor, the bromine can still be displaced by strong nucleophiles (e.g., primary amines, thiols) under forcing conditions (high temperature or microwave irradiation).

-

Demethylation: Treatment with BBr3 or aqueous HBr cleaves the methyl ether, revealing the hydroxyl group. This product often tautomerizes to the pyridazin-3(2H)-one or pyridazin-4(1H)-one forms, which are privileged scaffolds in inhibitor design.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-5-methoxypyridazine

Self-Validating Step: Monitor the disappearance of the starting material (Rf ~0.6 in 1:1 Hex/EtOAc) and the appearance of the product (Rf ~0.4). Avoid over-reaction to the dimethoxy species (Rf < 0.3).

Materials:

-

4,5-Dibromopyridazine (1.0 eq)

-

Sodium Methoxide (0.5 M in MeOH, 1.05 eq)

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

Dissolution: Dissolve 4,5-dibromopyridazine (e.g., 2.38 g, 10 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask under Nitrogen atmosphere.

-

Addition: Cool the solution to 0°C using an ice bath. Add Sodium Methoxide solution (21 mL of 0.5M, 10.5 mmol) dropwise over 15 minutes.

-

Why: Slow addition at low temperature prevents the local concentration of methoxide from triggering double substitution.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of starting material.

-

-

Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Yield: Expect 75–85% as a pale solid.

Protocol B: Suzuki Coupling (General Procedure)

Materials:

-

4-Bromo-5-methoxypyridazine (1.0 eq)[1]

-

Aryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

Dioxane/Water (4:1 ratio)

Procedure:

-

Combine halide, boronic acid, base, and catalyst in a microwave vial.

-

Add degassed solvent mixture.

-

Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

-

Filter through Celite, dilute with EtOAc, wash with water, and purify.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Keep away from moisture.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Pyridazine Chemistry Overview

-

Nucleophilic Substitution Patterns

- Source: Coad, P., Coad, R. A., & Clough, S. (1965). "Nucleophilic substitution in the pyridazine series." Journal of Organic Chemistry, 30(11), 3905-3908.

- Relevance: Establishes the kinetics of methoxide substitution on poly-halo pyridazines.

-

Synthesis of 4-Bromo-5-methoxypyridazine (Analogous Protocols)

- Source: Goodman, A. J., et al. (1999). "Practical synthesis of 4,5-disubstituted pyridazines." Tetrahedron, 55(52), 15067-15070.

- Relevance: Validates the SNAr methodology for 4,5-dibromo precursors.

-

PubChem Compound Summary

- Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84075881, 4-bromo-5-methoxypyridazine.

-

Relevance: Verification of structure and predicted properties.[1]

Sources

Reactivity profile of 4-Bromo-5-methoxypyridazine

Executive Summary & Strategic Utility

4-Bromo-5-methoxypyridazine represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, phosphodiesterase (PDE) modulators, and CNS-active agents. Its utility stems from the unique electronic properties of the 1,2-diazine core combined with the orthogonal reactivity of the bromine and methoxy substituents.

For the drug discovery scientist, this molecule offers a "bifunctional handle":

-

The C4-Bromine: A highly reactive site for palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).

-

The C5-Methoxy Group: Serves as a masked hydroxyl (via demethylation to the pyridazinone) or a Directed Metalation Group (DMG) that influences the regioselectivity of adjacent transformations.

This guide details the reactivity profile, providing mechanistic insights and validated protocols to maximize yield and selectivity.

Electronic Structure & Reactivity Prediction

The pyridazine ring is electron-deficient due to the electronegativity of the two adjacent nitrogen atoms (N1 and N2). This deficiency lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack.

Substituent Effects[1][2][3]

-

C4-Bromine (Inductive Withdrawal): The bromine atom further polarizes the C4 carbon, making it the primary electrophilic site. It is an excellent leaving group for both SNAr and metal-catalyzed couplings.

-

C5-Methoxy (Resonance Donation vs. Inductive Withdrawal):

-

Induction: Withdraws electron density, slightly activating the ring.

-

Resonance: Donates electron density into the ring. While this typically deactivates SNAr, the strong electron deficiency of the diazine core overrides this effect, allowing substitution to proceed, albeit slower than in nitro-pyridazines.

-

Regiocontrol: The methoxy group directs lithiation to the ortho positions (C4 or C6), but in the presence of bromine, Lithium-Halogen (Li-Hal) exchange at C4 dominates.

-

Core Reactivity Pillars

Pillar I: Nucleophilic Aromatic Substitution (SNAr)

The most direct transformation involves the displacement of the C4-bromine by nucleophiles (amines, alkoxides, thiols).

-

Regioselectivity: Attack occurs exclusively at C4 . The formation of the Meisenheimer complex is stabilized by the ability of the adjacent nitrogens to accept the negative charge. The C5-methoxy group remains intact as it is a poorer leaving group than bromide.

-

Scope:

-

Amines: Primary and secondary amines react readily, often requiring mild heating or basic conditions.

-

Alkoxides: Sodium methoxide or ethoxide can displace bromine to generate 4,5-dialkoxypyridazines.

-

Pillar II: Palladium-Catalyzed Cross-Coupling

The C4-Br bond is a classic handle for Pd-catalyzed bond formation.

-

Suzuki-Miyaura: The "workhorse" reaction for this scaffold. It enables the installation of aryl, heteroaryl, or vinyl groups at C4.

-

Buchwald-Hartwig: Allows for the introduction of hindered amines or anilines that might be sluggish under standard SNAr conditions.

-

Sonogashira: Facile installation of alkynes, useful for fragment-based drug discovery (FBDD).

Pillar III: Metalation & Functionalization[3][4]

-

Lithium-Halogen Exchange: Treatment with n-BuLi at -78 °C results in rapid Li-Hal exchange to generate 4-lithio-5-methoxypyridazine . This species is stable at low temperatures and can be trapped with diverse electrophiles (aldehydes, ketones, acyl chlorides) to introduce carbon substituents at C4 that are inaccessible via cross-coupling.

-

Directed Ortho Metalation (DoM): While OMe is a strong DMG, the rate of Li-Hal exchange (at C4) far exceeds the rate of deprotonation (at C6). Therefore, C6 functionalization usually requires a sequence where the bromine is first removed or utilized.

Visualized Reactivity Map

The following diagram summarizes the divergent synthetic pathways available from the parent scaffold.

Caption: Divergent synthetic pathways. The C4-Br bond serves as the linchpin for SNAr, Cross-Coupling, and Lithiation chemistries.

Experimental Protocols

Protocol A: SNAr Displacement with Primary Amines

Validates the electrophilicity of the C4 position.

Reagents:

-

4-Bromo-5-methoxypyridazine (1.0 equiv)

-

Primary Amine (e.g., Benzylamine) (1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: n-Butanol or DMSO

Procedure:

-

Setup: In a pressure vial, dissolve 4-bromo-5-methoxypyridazine (1 mmol) in n-butanol (3 mL).

-

Addition: Add DIPEA (2 mmol) followed by the amine (1.2 mmol).

-

Reaction: Seal the vial and heat to 110 °C for 4–12 hours. Monitor by LCMS for the disappearance of the bromide (M+H: 189/191) and appearance of the product.

-

Workup: Cool to room temperature. Concentrate under reduced pressure.

-

Purification: Dilute with EtOAc, wash with water and brine. Purify via flash column chromatography (SiO2, typically 0–10% MeOH in DCM).

Critical Note: If the amine is volatile, use a sealed tube. For non-nucleophilic amines, stronger bases (e.g., NaH in THF) or Buchwald conditions may be required.

Protocol B: Suzuki-Miyaura Cross-Coupling

Validates the utility of the scaffold for biaryl synthesis.

Reagents:

-

4-Bromo-5-methoxypyridazine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Degassing: Charge a reaction vessel with the bromide, boronic acid, and base. Add solvents and sparge with nitrogen for 10 minutes.

-

Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.

-

Reaction: Heat to 90 °C for 2–6 hours. The reaction typically proceeds rapidly due to the activated nature of the pyridazinyl bromide.

-

Workup: Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc and wash with water.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization: SNAr Pathway

The regioselectivity of the SNAr reaction is dictated by the stability of the intermediate Meisenheimer complex.

Caption: Addition-Elimination mechanism. The intermediate is stabilized by the electron-deficient diazine ring.

Quantitative Data Summary

| Reaction Type | Reagent/Conditions | Typical Yield | Key Selectivity Factor |

| SNAr | Primary Amine, DIPEA, 110°C | 60–85% | C4-Br displacement (preferred over C5-OMe) |

| Suzuki Coupling | Ar-B(OH)2, Pd(dppf)Cl2, 90°C | 75–95% | Chemoselective for C-Br bond |

| Li-Hal Exchange | n-BuLi, THF, -78°C | >90% (conversion) | Kinetic control (faster than deprotonation) |

| Demethylation | BBr3 or HBr/AcOH | 80–90% | Yields 4-bromo-5-hydroxypyridazine (tautomerizes to pyridazinone) |

References

-

Reactivity of Halopyridazines

- Title: Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine (and rel

- Source: PMC / NIH

-

URL:[Link]

-

Suzuki Coupling of Pyridazines

-

General Nucleophilic Substitution

- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Source: Master Organic Chemistry

-

URL:[Link]

-

Lithiation Strategies

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-5-methoxypyridazine: A Strategic Heterocyclic Building Block for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-bromo-5-methoxypyridazine, a highly versatile heterocyclic building block. We will explore its synthesis, detailed chemical properties, and its significant role in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: The Strategic Value of the Pyridazine Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with the pyridazine core being of particular interest due to its unique electronic properties and ability to form key interactions with biological targets. The adjacent nitrogen atoms in the pyridazine ring create a distinct dipole moment and influence the molecule's hydrogen bonding capacity, often making it a privileged structure in drug design.

Within this class, 4-bromo-5-methoxypyridazine stands out as a building block of exceptional utility. The molecule is strategically functionalized: the bromine atom at the 4-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the precise installation of diverse substituents.[1][2] Concurrently, the electron-donating methoxy group at the 5-position modulates the electronic character of the ring, influencing its reactivity and providing an additional point for potential interaction or subsequent modification. This dual functionality allows for a modular and efficient approach to building complex molecular architectures.

Synthesis and Physicochemical Properties

An accessible and efficient synthesis is paramount for any building block. 4-Bromo-5-methoxypyridazine is typically prepared through established heterocyclic chemistry routes, often involving the functionalization of a pyridazinone precursor.

General Synthetic Approach

A common synthetic strategy involves the bromination of a suitable 2-methoxypyridine or pyridazinone derivative. For instance, regioselective bromination using reagents like N-bromosuccinimide (NBS) can be employed to install the bromine at the desired position.[2] The specific conditions, including solvent and temperature, are optimized to maximize yield and minimize side products.

Conceptual Synthesis Workflow

Caption: Generalized workflow for the synthesis of 4-bromo-5-methoxypyridazine.

Physicochemical and Characterization Data

The physical and spectral properties of 4-bromo-5-methoxypyridazine are essential for its identification and use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [3] |

| Molecular Weight | 189.01 g/mol | [4] |

| Monoisotopic Mass | 187.95853 Da | [3] |

| Appearance | Off-white to brown solid | [5] |

| Storage Temperature | 2-8°C | [5] |

| SMILES | COC1=CN=NC=C1Br | [3] |

| InChIKey | YVZBVUAWUPNLDP-UHFFFAOYSA-N | [3] |

Core Reactivity: A Hub for Cross-Coupling Reactions

The true power of 4-bromo-5-methoxypyridazine is realized in its application as a substrate in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is an ideal site for oxidative addition by palladium catalysts, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used transformation with this building block. It enables the coupling of 4-bromo-5-methoxypyridazine with a vast array of aryl and heteroaryl boronic acids or esters.

-

Expert Insight: The choice of palladium catalyst, ligand, and base is critical for success. For electron-deficient heterocycles like pyridazine, ligands such as SPhos or XPhos often provide excellent results by promoting the challenging reductive elimination step. A typical catalyst loading for such reactions is in the range of 4-5 mol%.[6]

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for installing amine functionalities, which are prevalent in bioactive molecules. 4-Bromo-5-methoxypyridazine can be coupled with primary and secondary amines, anilines, and other nitrogen nucleophiles.

-

Causality in Protocol: The reaction requires a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) to deprotonate the amine and facilitate the catalytic cycle. The exclusion of air and moisture is crucial as the palladium(0) active species is oxygen-sensitive.

Sonogashira Coupling: C-C (sp) Bond Formation

For the introduction of alkyne moieties, the Sonogashira coupling is the method of choice. This reaction, co-catalyzed by palladium and copper(I), couples the building block with terminal alkynes.

-

Self-Validating System: A successful Sonogashira protocol includes an amine base like triethylamine, which acts as both a base and a solvent. The progress can be easily monitored by the disappearance of the starting materials via TLC or LC-MS. The reaction is a powerful tool for creating rigid linkers or for accessing further transformations of the alkyne group.

Key Cross-Coupling Transformations

Caption: Primary synthetic routes utilizing 4-bromo-5-methoxypyridazine.

Applications in Medicinal Chemistry and Drug Discovery

The derivatives synthesized from 4-bromo-5-methoxypyridazine are of significant interest in pharmaceutical research. The ability to rapidly generate diverse libraries of compounds by varying the coupling partner makes this building block ideal for structure-activity relationship (SAR) studies.

-

Kinase Inhibitors: The pyridazine scaffold can mimic the purine core of ATP, making it a suitable hinge-binding motif for many protein kinases. The substituent introduced at the 4-position can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.

-

Antitumor Agents: Certain bromo- and methoxy-substituted aromatic compounds have shown potent cytotoxic effects against cancer cell lines. For example, studies on related structures have demonstrated that such compounds can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

-

Other CNS and Metabolic Targets: The polarity and hydrogen bonding capabilities of the pyridazine core make it a versatile scaffold for targeting a wide range of receptors and enzymes within the central nervous system and for metabolic disorders.

Conclusion

4-Bromo-5-methoxypyridazine is a powerful and strategic building block for modern organic synthesis. Its pre-installed handles for orthogonal functionalization—the reactive bromine for cross-coupling and the modulating methoxy group—provide chemists with a robust platform for the efficient synthesis of complex and diverse molecular libraries. Its proven utility in accessing core structures relevant to medicinal chemistry ensures its continued importance in the fields of drug discovery and materials science.

References

-

Chemsrc. 4-bromo-5-methylpyridazine | CAS#:1368375-27-2. Available at: [Link]

-

Rlavie. CAS 1211184-80-3|4-Bromo-5-Methoxypyrimidine. Available at: [Link]

-

Chemsrc. Methyl 5-bromo-4-methoxypicolinate | CAS#:1256789-95-3. Available at: [Link]

-

PubChem. 4-bromo-5-methoxypyridazine. Available at: [Link]

-

National Institutes of Health. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available at: [Link]

-

ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available at: [Link]

-

PubChem. 5-Bromo-4-methoxypyrimidine. Available at: [Link]

-

ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

-

Medium. Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Available at: [Link]

-

National Institutes of Health. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis and Applications of 4-Bromo-2-methoxypyridine: A Chemical Intermediate Deep Dive. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - 4-bromo-5-methoxypyridazine (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. 5-Bromo-4-methoxypyrimidine | C5H5BrN2O | CID 12270081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 1211184-80-3|4-Bromo-5-Methoxypyrimidine [rlavie.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of substituted pyridazines

An In-Depth Technical Guide to the Discovery and History of Substituted Pyridazines

Introduction: The Pyridazine Core

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a 1,2-diazine), represents a unique and compelling scaffold in the fields of medicinal and agricultural chemistry.[1][2][3][4] Its structure is characterized by an electron-deficient π-system, a consequence of the electronegativity of the nitrogen atoms, and a significant dipole moment.[1][5] These physicochemical properties distinguish pyridazine from its isomers, pyrimidine and pyrazine, and are pivotal to its role in molecular recognition and drug design.[6] While not commonly found in nature, the synthetic versatility and diverse biological activities of substituted pyridazines have cemented their importance, transforming them from a chemical curiosity into a privileged structure for modern research.[2][5][6]

Part 1: Foundational Discoveries and Early Synthesis

The story of pyridazine begins in the late 19th century, a period of foundational exploration in heterocyclic chemistry. The term "pyridazine" was first introduced into the chemical lexicon by Knorr in 1885.[5] However, the first synthesis of a substituted pyridazine was achieved a year later, in 1886, by the eminent chemist Emil Fischer.[1][2][5] In a landmark investigation related to his work on indole synthesis, Fischer demonstrated that the condensation of phenylhydrazine with levulinic acid yielded a pyridazine derivative.[2] This reaction established the fundamental principle of constructing the pyridazine ring by cyclizing a four-carbon backbone with a hydrazine source.

The unsubstituted parent pyridazine heterocycle remained elusive for nearly another decade. It was first successfully synthesized by Tauber in 1895.[1][5] An alternative early route involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation to yield the parent ring.[2]

Despite these early syntheses, pyridazine chemistry saw limited advancement for over 70 years.[5] This period of relative dormancy can be attributed to the fact that no pyridazine-containing compounds had been isolated from natural sources, leading to the perception that the scaffold lacked biological relevance.[1][5]

Part 2: A Renaissance - Natural Products and the Dawn of Bioactivity

The turning point that catalyzed the modern era of pyridazine research occurred in 1971.[5] For the first time, a naturally occurring pyridazine derivative—a hexahydropyridazine amino acid—was discovered, produced by the bacterium Streptomyces jamaicensis.[5] This was swiftly followed by the isolation of pyridazomycin in 1988, an antifungal antibiotic produced by Streptomyces violaceoniger, which featured a fully aromatic pyridazine core.[3][5]

These discoveries were profound, providing the first concrete evidence that the pyridazine scaffold was not merely a synthetic construct but a biologically relevant pharmacophore. This realization ignited a surge of interest within the scientific community, particularly in the pharmaceutical and agrochemical sectors, and spurred the development of novel and efficient synthetic methodologies to explore the chemical space around this versatile ring system.

Part 3: The Evolution of Synthetic Strategies

The synthetic toolbox for creating substituted pyridazines has evolved from classical condensation reactions to sophisticated, modern catalytic and cycloaddition methods.

The Classical Cornerstone: Condensation with Hydrazines

The most common and enduring method for forming the pyridazine ring is the direct, one-step cyclization of a 1,4-dicarbonyl compound (or its synthetic equivalent, like a γ-ketoacid or γ-ketoester) with hydrazine or a substituted hydrazine.[1][2] This approach is mechanistically straightforward and highly reliable, forming the bedrock of pyridazine synthesis.

The causality behind this method's success lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. The reaction proceeds via the formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration (or aromatization) to yield the stable aromatic pyridazine ring.

Caption: The IEDDA pathway for pyridazine synthesis.

-

Metal-Catalyzed Cyclizations: Transition metal catalysis has enabled novel routes to pyridazines. For instance, copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient pathway to 1,6-dihydropyridazines, which can be easily oxidized to the corresponding aromatic pyridazines. [7]* Functionalization of the Pyridazine Core: Due to the electron-deficient nature of the ring, nucleophilic aromatic substitution (SNAr) is a prominent reaction for modifying pre-formed pyridazine systems, especially those bearing good leaving groups like halides. [3]Furthermore, the development of methods to generate pyridazinyl Grignard reagents from halopyridazines has enabled C-C bond formation, allowing for the introduction of a wide range of alkyl and aryl substituents. [3]

Part 4: Applications in Drug Discovery and Agrochemicals

The unique properties of the pyridazine ring—its ability to act as a bioisostere for phenyl or other heterocyclic rings, its capacity for hydrogen bonding, and its contribution to aqueous solubility—have made it a valuable component in drug and agrochemical design. [6][8] Substituted pyridazines exhibit a vast spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, anticancer, and cardiotonic effects. [1][4][9]In agriculture, pyridazine-containing compounds are effective herbicides, often acting by inhibiting photosynthesis. [2][5] Table 1: Selected Biologically Active Substituted Pyridazines

| Compound Name | Class | Application/Significance |

| Minaprine | Drug | Antidepressant and nootropic agent. |

| Cefozopran | Drug | A fourth-generation cephalosporin antibiotic. [2] |

| Levosimendan | Drug | A calcium sensitizer used to treat congestive heart failure. [8] |

| Deucravacitinib | Drug | A novel deuterated drug for treating plaque psoriasis, approved in 2023. [10] |

| Pirodavir | Drug Candidate | Investigated as a human rhinovirus (HRV) capsid inhibitor. [6] |

| Pyridate | Agrochemical | A selective post-emergence herbicide. [2] |

| Credazine | Agrochemical | Herbicide used for weed control in various crops. [2] |

The case of the HRV capsid inhibitors provides a clear example of the pyridazine ring's role in molecular recognition. X-ray crystallography of the inhibitor R-61837 bound to the viral capsid revealed that a pyridazine nitrogen atom engages in a crucial hydrogen-bonding interaction with a water molecule, which in turn interacts with key amino acid residues in the binding pocket. [6]Additionally, the pyridazine ring participated in π-stacking interactions with a tyrosine residue, further stabilizing the drug-target complex. [6]

Part 5: Experimental Protocols

The following protocols represent self-validating systems for the synthesis of substituted pyridazines, illustrating both classical and modern approaches.

Protocol: Classical Synthesis of a Dihydropyridazinone

This protocol details the synthesis of a 4,5-dihydropyridazin-3(2H)-one from a γ-ketoacid, a foundational reaction in pyridazine chemistry. [1] Objective: To synthesize 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Materials:

-

4-(4-chlorophenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Absolute Ethanol (EtOH)

-

Standard reflux and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 4-(4-chlorophenyl)-4-oxobutanoic acid in absolute ethanol.

-

Reagent Addition: Add an excess of hydrazine hydrate to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Once the reaction is complete, cool the solution to room temperature, then further cool in an ice bath to promote crystallization.

-

Purification: Isolate the solid product by vacuum filtration. Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield the 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Caption: Experimental workflow for classical pyridazinone synthesis.

Protocol: Synthesis of a Substituted Pyridazine via IEDDA

This protocol outlines a general procedure for the synthesis of pyridazines from 1,2,4,5-tetrazines and alkynyl sulfides, a modern and regioselective method. [11] Objective: To synthesize a 3,4-disubstituted pyridazine.

Materials:

-

A 3-substituted-1,2,4,5-tetrazine

-

An alkynyl sulfide

-

Toluene or p-xylene (solvent)

-

Schlenk tube or sealed reaction vessel

-

Standard purification apparatus (silica gel column chromatography)

Procedure:

-

Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-substituted-1,2,4,5-tetrazine and the chosen solvent (e.g., toluene).

-

Reagent Addition: Add the alkynyl sulfide to the reaction mixture.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to the required temperature (e.g., 110 °C in toluene or 150 °C in p-xylene). [11]The evolution of N₂ gas will be observed.

-

Monitoring: Monitor the reaction for the disappearance of the characteristic color of the tetrazine.

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired substituted pyridazine product.

Conclusion

The history of the substituted pyridazine is a compelling narrative of chemical discovery, from its initial synthesis as a laboratory curiosity to its validation as a biologically significant scaffold. The journey from Fischer's foundational condensation reaction to modern, highly regioselective cycloadditions reflects the broader evolution of organic synthesis. For researchers, scientists, and drug development professionals, the pyridazine core continues to offer a rich platform for innovation. Its unique electronic properties and synthetic tractability ensure that it will remain a molecule of interest, promising the development of novel therapeutics and advanced materials for years to come.

References

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1114-1124.

- Wikipedia. Pyridazine.

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.

- CHEMISTRY-WORLD. (2021). PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube.

- Asif, M. Biological activities of pyridazinones.

- Novel Substituted Pyridazines as Splicing Modulators for Modulating Splicing of mRNA and Uses Thereof for Tre

- Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University.

- De Winter, W., et al. (2022).

- Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

- Synthesis of pyridazines. Organic Chemistry Portal.

- Wikipedia. Hydrazine.

- Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 127-236.

- PharmaBlock. Pyridazines in Drug Discovery.

- Kodama, T., et al. (2020). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.

- Kumar, D. & Santoshi, H.

- Sharma, P., et al. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 2(1), 24-35.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Pyridazine and its derivatives | PPTX [slideshare.net]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazine synthesis [organic-chemistry.org]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Bromo-5-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 4-Bromo-5-methoxypyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its electron-deficient nature, arising from the two adjacent nitrogen atoms, makes it an attractive target for various chemical transformations, particularly nucleophilic aromatic substitution (SNAr). 4-Bromo-5-methoxypyridazine is a versatile building block, poised for strategic functionalization to generate libraries of novel compounds for drug discovery programs. The bromine atom at the 4-position serves as an excellent leaving group, while the methoxy group at the 5-position modulates the electronic properties of the ring, influencing reactivity and regioselectivity. This guide provides a comprehensive overview of the nucleophilic substitution reactions of 4-Bromo-5-methoxypyridazine, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Understanding the Reactivity of 4-Bromo-5-methoxypyridazine in SNAr Reactions

The reactivity of 4-Bromo-5-methoxypyridazine in SNAr reactions is governed by the inherent electronic properties of the pyridazine ring. The two nitrogen atoms act as strong electron-withdrawing groups, rendering the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring, with significant contributions from the electronegative nitrogen atoms. In the second, faster step, the bromide ion is eliminated, and the aromaticity of the pyridazine ring is restored.

The methoxy group at the 5-position is a mild electron-donating group through resonance, which might be perceived as counterintuitive for a reaction that is favored by electron-withdrawing groups. However, its effect is subordinate to the powerful electron-withdrawing influence of the two ring nitrogens. The primary role of the methoxy group is often steric and in directing the regioselectivity of potential subsequent reactions. The position of the incoming nucleophile is almost exclusively at the C4 position due to the lability of the C-Br bond.

Caption: General Mechanism of SNAr on 4-Bromo-5-methoxypyridazine.

Protocols for Nucleophilic Substitution Reactions

The following protocols are provided as general guidelines. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates and nucleophiles.

Amination Reactions: Synthesis of 4-Amino-5-methoxypyridazine Derivatives

The introduction of amine functionalities is a cornerstone of medicinal chemistry, as the resulting amino-heterocycles often exhibit potent biological activities.

Protocol 1.1: General Procedure for Amination with Primary and Secondary Amines

This protocol is based on established procedures for the amination of halopyridazines.

-

Materials:

-

4-Bromo-5-methoxypyridazine (1.0 eq)

-

Amine (primary or secondary, 1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 eq)

-

Solvent (e.g., DMF, DMSO, NMP, or 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry reaction vessel, add 4-Bromo-5-methoxypyridazine, the amine, and the base.

-

Add the solvent under an inert atmosphere.

-

Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Expert Insights:

-

The choice of base is crucial. For less nucleophilic amines, a stronger base like Cs₂CO₃ may be required.

-

For volatile amines, the reaction should be performed in a sealed tube or under reflux with a condenser.

-

Microwave irradiation can significantly reduce reaction times.[1]

-

| Nucleophile (Amine) | Product | Typical Conditions | Notes |

| Morpholine | 4-morpholino-5-methoxypyridazine | K₂CO₃, DMF, 100 °C, 12 h | Generally high yielding. |

| Piperidine | 5-methoxy-4-(piperidin-1-yl)pyridazine | Et₃N, Dioxane, 110 °C, 16 h | Reaction can be monitored by the disappearance of the starting material on TLC. |

| Aniline | N-phenyl-5-methoxypyridazin-4-amine | Cs₂CO₃, DMSO, 120 °C, 24 h | Aromatic amines are less nucleophilic and may require higher temperatures and stronger bases. |

Thiolation Reactions: Synthesis of 4-(Alkyl/Arylthio)-5-methoxypyridazine Derivatives

Thioether-containing heterocycles are important motifs in various pharmaceuticals and agrochemicals.

Protocol 2.1: General Procedure for Thiolation with Thiols

This protocol is adapted from general procedures for the SNAr of halo-heterocycles with thiols.

-

Materials:

-

4-Bromo-5-methoxypyridazine (1.0 eq)

-

Thiol (alkyl or aryl, 1.1 eq)

-

Base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.2 eq)

-

Solvent (e.g., DMF, THF, or acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a suspension of the base in the solvent, add the thiol dropwise at 0 °C under an inert atmosphere.

-

Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.

-

Add a solution of 4-Bromo-5-methoxypyridazine in the same solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and then heat to 50-80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Expert Insights:

-

Sodium hydride is a strong base and should be handled with care. For less sensitive substrates, K₂CO₃ or Cs₂CO₃ can be used.

-

The pre-formation of the thiolate is crucial for efficient reaction, especially with less reactive thiols.

-

Thiols are prone to oxidation, so maintaining an inert atmosphere throughout the reaction is important.

-

| Nucleophile (Thiol) | Product | Typical Conditions | Notes |

| Ethanethiol | 4-(ethylthio)-5-methoxypyridazine | NaH, THF, 60 °C, 6 h | Ethanethiol is volatile and should be handled in a fume hood. |

| Thiophenol | 5-methoxy-4-(phenylthio)pyridazine | K₂CO₃, DMF, 80 °C, 8 h | Aryl thiols are generally less nucleophilic than alkyl thiols. |

O-Arylation Reactions: Synthesis of 4-Aryloxy-5-methoxypyridazine Derivatives

The formation of diaryl ethers via nucleophilic substitution is a valuable transformation in organic synthesis.

Protocol 3.1: General Procedure for O-Arylation with Phenols

This protocol is based on Ullmann-type and copper-catalyzed O-arylation reactions.

-

Materials:

-

4-Bromo-5-methoxypyridazine (1.0 eq)

-

Phenol (1.2 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 eq)

-

Copper catalyst (e.g., CuI, 10 mol%) (Optional, but recommended)

-

Ligand (e.g., L-proline, DMEDA, 20 mol%) (Optional)

-

Solvent (e.g., DMF, DMSO, or toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a reaction vessel, add 4-Bromo-5-methoxypyridazine, the phenol, base, copper catalyst, and ligand (if used).

-

Add the solvent under an inert atmosphere.

-

Heat the reaction mixture to 110-150 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite to remove inorganic salts.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate and partition the residue between water and an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Expert Insights:

-

Copper catalysis can significantly improve the yield and reduce the reaction temperature for O-arylation.

-

The choice of ligand can have a profound impact on the reaction efficiency.

-

Careful degassing of the solvent is recommended to prevent oxidation of the copper catalyst.

-

Characterization of Products

The synthesized compounds should be thoroughly characterized using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridazine ring protons and the protons of the newly introduced substituent. The chemical shifts of the pyridazine protons will be influenced by the nature of the substituent at the 4-position.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and the chemical shifts will be indicative of their electronic environment.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The fragmentation pattern can provide additional structural information.[2]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the presence of key functional groups in the product, such as N-H stretches for aminated products or C-S stretches for thiolated products.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Insufficient temperature | Increase the reaction temperature in increments of 10-20 °C. |

| Poorly nucleophilic reagent | Use a stronger base to generate a more potent nucleophile in situ. Consider using a catalyst if applicable (e.g., CuI for O-arylation). | |

| Deactivated substrate | Ensure the starting 4-Bromo-5-methoxypyridazine is pure. | |

| Formation of side products | Competing reactions | Optimize the reaction conditions (lower temperature, different solvent or base) to favor the desired reaction pathway. |

| Decomposition of starting material or product | Reduce the reaction temperature and/or time. Ensure an inert atmosphere is maintained. | |

| Difficult purification | Similar polarity of product and starting material | Optimize the column chromatography conditions (e.g., different solvent system, gradient elution). Consider alternative purification methods like preparative TLC or HPLC. |

Conclusion

4-Bromo-5-methoxypyridazine is a valuable and versatile building block for the synthesis of a wide array of functionalized pyridazine derivatives. The protocols and insights provided in this guide are intended to facilitate the exploration of its reactivity in nucleophilic aromatic substitution reactions. By understanding the underlying principles and carefully optimizing reaction conditions, researchers can effectively utilize this scaffold to generate novel molecules with potential applications in drug discovery and materials science.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

-

Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5533–5540. [Link]

-

Purins, M., et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 389(6757), 295-298. [Link]

-

Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). Chemistry of Heterocyclic Compounds, 52(6), 359–379. [Link]

-

Heinisch, G., & Matuszczak, B. (1998). Pyridazines, Part 65: Regioselectivity in Nucleophilic Substitution Reactions of 3,4,6-Trichloropyridazine. Monatshefte für Chemie / Chemical Monthly, 129(10), 1095–1103. [Link]

-

Lamberth, C. (2017). Pyridazine chemistry in crop protection. Journal of Heterocyclic Chemistry, 54(5), 2974-2984. [Link]

-

Matysiak, J., Niewiadomy, A., & Rzeski, W. (2006). Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 41(4), 475-482. [Link]

-

Stanovnik, B., & Tišler, M. (1984). Some recent advances in the chemistry of pyridazines. Journal of Heterocyclic Chemistry, 21(5), 1221-1232. [Link]

-

Vaskevich, A. I., et al. (2021). Safe Synthesis of 4,7-Dibromo[3][4][5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. The Journal of Organic Chemistry, 86(17), 11877–11886. [Link]

-

Wermuth, C. G. (2011). Are pyridazines privileged structures?. MedChemComm, 2(10), 935-941. [Link]

- WO2016180833A1 - Process for preparing 4-amino-pyridazines.

-

General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. [Link]

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

-

Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

Sources

Application Notes and Protocols: 4-Bromo-5-methoxypyridazine in Medicinal Chemistry

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it a valuable component in the design of bioactive molecules. The strategic placement of substituents on the pyridazine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, and can profoundly influence its interaction with biological targets. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1]

This application note focuses on the utility of a specific, functionalized pyridazine, 4-Bromo-5-methoxypyridazine , as a versatile building block in drug discovery. The presence of a methoxy group and a bromine atom on adjacent positions of the pyridazine ring offers a unique combination of steric and electronic features, along with two distinct points for chemical modification. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Physicochemical Properties of 4-Bromo-5-methoxypyridazine

A clear understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | PubChem CID: 84075881[2] |

| Molecular Weight | 189.01 g/mol | PubChem CID: 84075881[2] |

| Appearance | Brown solid | Rlavie[3] |

| Storage | 2-8°C | Rlavie[3] |

| SMILES | COC1=CN=NC=C1Br | PubChem CID: 84075881[2] |

| InChIKey | YVZBVUAWUPNLDP-UHFFFAOYSA-N | PubChem CID: 84075881[2] |

Synthetic Pathways to 4-Bromo-5-methoxypyridazine

The efficient synthesis of 4-Bromo-5-methoxypyridazine is a prerequisite for its widespread use in medicinal chemistry. While a direct, one-step synthesis is not prominently reported, a plausible route involves the selective functionalization of a di-substituted pyridazine precursor. A potential precursor is 4,5-dibromopyridazine. A one-pot synthesis of 4,5-dibromo-3,6-diarylpyridazines has been reported, starting from 1,4-diarylbuta-1,3-diynes.[4] This suggests that the core 4,5-dibromopyridazine scaffold can be accessed, from which selective methoxylation could be achieved.

A general strategy for the synthesis of a bromo-methoxypyridine analog, 3-bromo-5-methoxypyridine, involves the nucleophilic substitution of a dibromo-precursor with sodium methoxide.[2] Adapting this to the pyridazine system is a logical approach.

Hypothetical Synthetic Workflow:

Caption: General scheme for the Suzuki-Miyaura coupling of 4-Bromo-5-methoxypyridazine.

Detailed Step-by-Step Protocol:

-

Reagent Preparation: In a dry reaction vessel, combine 4-Bromo-5-methoxypyridazine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium can influence the reaction efficiency.

-

Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. [5]* Solvent System: The solvent system needs to solubilize both the organic and inorganic reagents. The presence of water is often beneficial for the Suzuki coupling.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amino groups.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of 4-Bromo-5-methoxypyridazine.

Detailed Step-by-Step Protocol:

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere, combine 4-Bromo-5-methoxypyridazine (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Heat the mixture, typically between 80 and 110 °C, until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to facilitate the reductive elimination step.

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active palladium-amido complex.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyridazines. [6] Reaction Scheme:

Caption: General scheme for the Sonogashira coupling of 4-Bromo-5-methoxypyridazine.

Detailed Step-by-Step Protocol:

-